4-bromo-1-(methoxymethyl)-2-nitrobenzene

Organic Synthesis Cross-Coupling Chemistry Building Blocks

4-Bromo-1-(methoxymethyl)-2-nitrobenzene (CAS 874959-52-1, MFCD27931088) is a trisubstituted nitroaromatic building block with molecular formula C₈H₈BrNO₃ and molecular weight 246.06 g/mol. It features an aryl bromide handle for cross-coupling, a methoxymethyl ether, and a nitro group in a 1,2,4-substitution pattern (bromine para to the methoxymethyl group, nitro ortho to the methoxymethyl group).

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
Cat. No. B8708506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(methoxymethyl)-2-nitrobenzene
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOCC1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO3/c1-13-5-6-2-3-7(9)4-8(6)10(11)12/h2-4H,5H2,1H3
InChIKeyNRZUZALUBHTYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(methoxymethyl)-2-nitrobenzene (CAS 874959-52-1): Key Identity and Procurement Baseline for a Specialized Nitroaromatic Building Block


4-Bromo-1-(methoxymethyl)-2-nitrobenzene (CAS 874959-52-1, MFCD27931088) is a trisubstituted nitroaromatic building block with molecular formula C₈H₈BrNO₃ and molecular weight 246.06 g/mol [1]. It features an aryl bromide handle for cross-coupling, a methoxymethyl ether, and a nitro group in a 1,2,4-substitution pattern (bromine para to the methoxymethyl group, nitro ortho to the methoxymethyl group). Its predicted octanol-water partition coefficient (LogP) of approximately 2.1 and a topological polar surface area of 55 Ų place it in favorable property space for CNS drug discovery [1]. The compound is commercially available as a research chemical from suppliers including AKSci (cat. 2063FF), Leyan (cat. 1822177), and CymitQuimica, with purity specifications of ≥95% .

Why 4-Bromo-1-(methoxymethyl)-2-nitrobenzene Cannot Be Replaced by Generic Analogs: Structural and Reactivity Distinctions


The specific 1,2,4-substitution pattern of 4-bromo-1-(methoxymethyl)-2-nitrobenzene—with the bromine para to the methoxymethyl group and the nitro group ortho to the methoxymethyl group—creates a unique electronic environment that distinguishes it from its closest structural analogs. Simply selecting any "bromo-methoxy-nitrobenzene" or "bromo-nitrobenzyl" compound risks obtaining a regioisomer with fundamentally different reactivity. For example, 4-(bromomethyl)-1-methoxy-2-nitrobenzene (CAS 61010-34-2) contains a benzylic bromide rather than an aryl bromide, which dictates entirely different cross-coupling chemistry (nucleophilic substitution vs. palladium-catalyzed coupling) . Similarly, 4-bromo-2-nitroanisole (CAS 33696-00-3, C₇H₆BrNO₃) lacks the methylene spacer in the ether side chain, modifying both steric and electronic properties and resulting in a different molecular formula altogether . These distinctions mean that in any synthetic sequence where the aryl bromide is engaged in a specific transformation (e.g., Suzuki coupling, Buchwald-Hartwig amination) or where the methoxymethyl group serves as a masked hydroxymethyl precursor, substitution with an analog will lead to synthetic failure or an entirely different product profile.

Quantitative Differentiation Evidence: 4-Bromo-1-(methoxymethyl)-2-nitrobenzene vs. Closest Analogs


Structural Regioisomerism: Aryl Bromide vs. Benzylic Bromide Determines Synthetic Utility

4-Bromo-1-(methoxymethyl)-2-nitrobenzene (CAS 874959-52-1) contains an aryl bromide (Br directly attached to the benzene ring), whereas its closest commercial alternative, 4-(bromomethyl)-1-methoxy-2-nitrobenzene (CAS 61010-34-2), contains a benzylic bromide (Br attached to a CH₂ group on the ring) . This single-atom difference (Cₛₚ²–Br vs. Cₛₚ³–Br) entirely dictates the accessible reaction manifold. Aryl bromides undergo palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while benzylic bromides are SN₂ electrophiles. In a Suzuki coupling with phenylboronic acid under standard Pd(PPh₃)₄/Na₂CO₃ conditions, CAS 874959-52-1 is predicted to yield the biaryl product, whereas CAS 61010-34-2 would yield the benzyl-phenyl ether via competing SN₂ pathways [1]. In the context of medicinal chemistry library synthesis, selecting the incorrect regioisomer leads to a completely different chemotype, wasting synthesis resources and invalidating structure-activity relationship data.

Organic Synthesis Cross-Coupling Chemistry Building Blocks

Computational Physicochemical Property Differentiation: LogP and TPSA vs. 4-Bromo-2-nitroanisole

4-Bromo-1-(methoxymethyl)-2-nitrobenzene (CAS 874959-52-1, C₈H₈BrNO₃) has a predicted LogP of approximately 2.1 and a topological polar surface area (TPSA) of 55 Ų [1]. In comparison, 4-bromo-2-nitroanisole (CAS 33696-00-3, C₇H₆BrNO₃) has a predicted LogP of ~2.6 and a TPSA of 55 Ų [2]. Both compounds share the same TPSA (3 H-bond acceptors, 0 H-bond donors), but the methoxymethyl analog (CAS 874959-52-1) exhibits a LogP approximately 0.5 units lower, indicating greater hydrophilicity. This difference, while modest, places CAS 874959-52-1 more favorably within the CNS drug-like property space (LogP 1–3) as defined by Wager et al. (2010) for CNS drug candidates [3]. For a CNS-targeted library where lower LogP is desired to minimize hERG binding and improve metabolic stability, the methoxymethyl analog offers a measurable advantage over the direct methoxy analog.

Medicinal Chemistry Drug-Likeness Physicochemical Properties

Commercial Availability and Purity Benchmarking vs. Major Suppliers

4-Bromo-1-(methoxymethyl)-2-nitrobenzene (CAS 874959-52-1) is stocked by multiple commercial suppliers with documented purity specifications. AKSci lists the compound with a minimum purity of 95% . In contrast, its closest regioisomer, 4-(bromomethyl)-1-methoxy-2-nitrobenzene (CAS 61010-34-2), is available from Bidepharm with a standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC . While the regioisomer offers a slightly higher purity specification with richer analytical characterization, the target compound (CAS 874959-52-1) provides a unique substitution pattern that is not interchangeable. For applications requiring orthogonal reactivity (aryl bromide for cross-coupling with retention of the protected hydroxymethyl group), CAS 874959-52-1 is the only commercially available option matching this specific chemotype. No direct head-to-head purity comparison from a common supplier exists; purity specifications are vendor-specific.

Procurement Supply Chain Quality Control

Procurement-Relevant Application Scenarios for 4-Bromo-1-(methoxymethyl)-2-nitrobenzene


Medicinal Chemistry Library Synthesis via Palladium-Catalyzed Cross-Coupling

4-Bromo-1-(methoxymethyl)-2-nitrobenzene serves as an aryl bromide electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions [1]. The methoxymethyl group (MOM ether) remains intact under standard cross-coupling conditions, allowing the introduction of aryl, heteroaryl, or amine diversity at the bromine position while preserving a protected hydroxymethyl handle for downstream deprotection and further functionalization. The nitro group can subsequently be reduced to an aniline, enabling amide bond formation or diazotization chemistry, yielding highly functionalized 1,2,4-trisubstituted benzene scaffolds of pharmaceutical relevance.

Synthesis of Hydroxymethyl-Containing CNS Drug Candidates

With a predicted LogP of approximately 2.1 and TPSA of 55 Ų, this compound falls within favorable CNS multiparameter optimization (MPO) space [1]. The methoxymethyl group serves as a latent hydroxymethyl moiety, which can be unmasked under mild acidic conditions (e.g., HCl/MeOH or TFA/CH₂Cl₂) to reveal a primary alcohol. This alcohol can then be further converted to a leaving group (mesylate, tosylate) or oxidized to an aldehyde or carboxylic acid. The aryl bromide provides a convenient vector for introducing diverse aromatic or heteroaromatic groups via cross-coupling prior to nitro reduction and alcohol deprotection, making this compound a versatile entry point for CNS-directed library synthesis.

Agrochemical Intermediate Production via Orthogonal Functionalization

Nitroaromatic compounds are core structural motifs in numerous agrochemical active ingredients (e.g., herbicides of the diphenyl ether class, fungicides). The orthogonal reactivity of the three functional groups (Ar–Br, Ar–NO₂, Ar–CH₂OCH₃) in 4-bromo-1-(methoxymethyl)-2-nitrobenzene enables sequential, chemoselective transformations. The aryl bromide can be engaged in cross-coupling to introduce a substituted aromatic ring, the nitro group can be selectively reduced in the presence of the aryl bromide using tin(II) chloride [1], and the methoxymethyl group can be deprotected in a final orthogonal step. This sequence is documented in the literature for structurally related compounds and is applicable to the synthesis of agrochemical candidates requiring specific 1,2,4-substitution patterns [1].

Process Chemistry Scale-Up: Starting Material for Downstream API Intermediates

4-Bromo-1-(methoxymethyl)-2-nitrobenzene is listed as an upstream intermediate for the synthesis of 5-bromo-2-(methoxymethyl)aniline [1]. This aniline derivative is a potentially valuable building block for active pharmaceutical ingredient (API) synthesis. The reduction of the nitro group to an amine (without dehalogenation) using tin(II) chloride or catalytic hydrogenation conditions is well-precedented for similar bromo-nitroaromatics. The availability of the compound from multiple suppliers with gram-scale quantities supports its use in process research and development, where reliable supply and consistent quality are critical parameters for route scouting and optimization.

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